molecular formula C16H19FN2O3S B2481525 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide CAS No. 565201-68-5

3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide

Cat. No.: B2481525
CAS No.: 565201-68-5
M. Wt: 338.4
InChI Key: YKQFRZVRXKFPCX-UHFFFAOYSA-N
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Description

3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications It is characterized by its unique molecular structure, which includes an amino group, diethyl groups, a fluorophenoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 4-(4-fluorophenoxy)benzene-1-sulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with diethyl groups using an alkylating agent such as diethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

  • 4-amino-N,N-diethyl-3-(4-fluorophenoxy)benzene-1-sulfonamide
  • 3-amino-N,N-dimethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide
  • 3-amino-N,N-diethyl-4-(4-chlorophenoxy)benzene-1-sulfonamide

Comparison:

  • 4-amino-N,N-diethyl-3-(4-fluorophenoxy)benzene-1-sulfonamide : Similar structure but with the amino group in a different position, which may affect its reactivity and biological activity.
  • 3-amino-N,N-dimethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide : Similar structure but with dimethyl groups instead of diethyl groups, which may influence its solubility and interaction with biological targets.
  • 3-amino-N,N-diethyl-4-(4-chlorophenoxy)benzene-1-sulfonamide : Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group, which may alter its electronic properties and reactivity.

Properties

IUPAC Name

3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQFRZVRXKFPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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